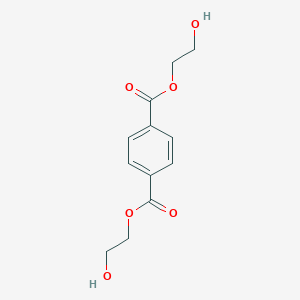

Bis(2-hydroxyethyl) terephthalate

概要

説明

Bis(2-hydroxyethyl) terephthalate is an organic compound that serves as an ester of ethylene glycol and terephthalic acid.

準備方法

Synthetic Routes and Reaction Conditions: Bis(2-hydroxyethyl) terephthalate is typically synthesized through the glycolysis of PET. This process involves the reaction of PET with ethylene glycol in the presence of a catalyst, such as zinc acetate, at elevated temperatures. The reaction yields this compound along with other by-products .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of pressure reactors to optimize the reaction conditions. This allows for faster reaction times and lower energy consumption. The process can be further refined through purification steps, such as crystallization and molecular distillation, to obtain high-purity this compound .

化学反応の分析

Types of Reactions: Bis(2-hydroxyethyl) terephthalate undergoes various chemical reactions, including:

Esterification: Reaction with acids to form esters.

Transesterification: Exchange of ester groups with alcohols.

Hydrolysis: Breakdown into terephthalic acid and ethylene glycol in the presence of water and catalysts.

Common Reagents and Conditions:

Catalysts: Zinc acetate, sodium hydroxide.

Solvents: Ethylene glycol, water.

Conditions: Elevated temperatures (180-220°C), pressure reactors

Major Products:

Esterification: Formation of various esters.

Transesterification: Production of different ester derivatives.

Hydrolysis: Terephthalic acid and ethylene glycol.

科学的研究の応用

Recycling of Polyethylene Terephthalate (PET)

Chemical Recycling Process

BHET plays a crucial role in the chemical recycling of PET. The glycolysis process involves breaking down PET into its monomers, primarily using ethylene glycol (EG). This method not only recycles waste PET but also produces high-purity BHET suitable for repolymerization into new PET products.

- Process Parameters : Research indicates that optimal conditions for glycolysis include:

Yield and Purification

A study demonstrated that using a two-stage evaporation system can achieve a yield of approximately 85% for BHET from PET waste, with effective purification techniques such as crystallization improving product quality .

Production of Poly(ethylene Terephthalate)

BHET is an essential precursor in the synthesis of PET, which is widely used in textiles, packaging, and plastic bottles. The esterification of terephthalic acid with EG results in the formation of BHET, which can then be polymerized to produce high-performance PET materials .

Additive in Foam Production

Recent studies have explored the potential of BHET as an additive in flexible polyurethane foams (FPUF). The incorporation of BHET has been shown to enhance foam properties while valorizing waste PET. This application not only improves material performance but also contributes to sustainability by utilizing recycled materials .

Environmental Impact and Sustainability

The recycling processes involving BHET significantly reduce environmental pollution associated with PET waste. By converting PET into BHET through glycolysis, industries can mitigate the ecological footprint of plastic waste while creating valuable raw materials for new products .

-

Glycolysis Process Optimization

A study conducted by Raheem et al. utilized ASPEN PLUS V8.8 for simulating the glycolysis process, achieving a complete depolymerization of PET with a notable yield of BHET . The research highlighted the importance of optimizing reaction conditions for industrial scalability. -

Supercritical Glycolysis Research

Another investigation into supercritical glycolysis showed that high temperatures (450 °C) and pressures (15.3 MPa) yielded over 90% BHET within a short reaction time (30 minutes), demonstrating the efficiency of this method for large-scale applications . -

Foam Properties Enhancement

Research on using BHET in FPUF indicated that incorporating recycled BHET not only improved mechanical properties but also contributed to reducing reliance on virgin petrochemical resources, thus promoting sustainability within the industry .

作用機序

The mechanism by which bis(2-hydroxyethyl) terephthalate exerts its effects involves its role as an intermediate in the production of PET. It undergoes polymerization reactions to form long chains of PET, which exhibit excellent mechanical and chemical properties. The molecular targets include the ester bonds in the PET structure, which are formed through the reaction of this compound with terephthalic acid .

類似化合物との比較

- Terephthalic acid diethylene glycol ester

- Bis(ethylene glycol) terephthalate

- Bis(2-ethylhexyl) terephthalate

- Dimethyl terephthalate

Uniqueness: Bis(2-hydroxyethyl) terephthalate is unique due to its specific role as an intermediate in the production of PET. Its ability to undergo glycolysis and transesterification reactions makes it a versatile compound in the synthesis of various polyester resins and biodegradable polymers .

生物活性

Bis(2-hydroxyethyl) terephthalate (BHET) is a significant intermediate in the degradation of polyethylene terephthalate (PET), a widely used plastic. Understanding the biological activity of BHET is crucial for developing effective biotechnological solutions for PET waste management. This article reviews recent findings on the enzymatic degradation of BHET, highlighting the role of specific enzymes, their mechanisms, and potential applications in industrial processes.

Enzymatic Degradation of BHET

Recent studies have identified various enzymes capable of hydrolyzing BHET, particularly carboxylesterases. One notable enzyme is EaEst2 , derived from the psychrotrophic bacterium Exiguobacterium antarcticum. This enzyme has shown significant activity in degrading BHET into mono(2-hydroxyethyl) terephthalate (MHET), which is a further degradation product.

Key Findings on EaEst2

- Optimal Conditions : EaEst2 exhibits optimal activity at pH 7.0 and loses its activity at temperatures above 50 °C. The enzyme's kinetic parameters include a maximum velocity () of 5.59 μM s and a Michaelis constant () of 0.59 mM for p-nitrophenyl acetate, indicating its efficiency in substrate hydrolysis .

- Hydrolysis Mechanism : The hydrolysis of BHET by EaEst2 results in the formation of MHET, as confirmed by high-performance liquid chromatography (HPLC) analysis . The enzyme cleaves the ester bond in BHET, although it does not further degrade MHET.

- Structural Insights : The crystal structure of EaEst2 has been determined at a resolution of 1.74 Å, providing insights into the molecular interactions during substrate binding and catalysis .

Study 1: Characterization of EaEst2

A comprehensive study characterized the biochemical properties and substrate specificity of EaEst2. The enzyme demonstrated broad substrate specificity across various short-chain p-nitrophenyl esters, indicating its potential utility beyond just BHET degradation .

Study 2: Comparative Analysis with Other Enzymes

Comparative studies have shown that other carboxylesterases, such as those from Streptomyces species, also exhibit significant activity toward BHET. For instance, in silico analyses have indicated that these enzymes possess similar catalytic mechanisms and substrate affinities .

Table: Comparison of Enzymatic Activity on BHET

| Enzyme | Source | (μM s) | (mM) | Optimal pH | Temperature Stability |

|---|---|---|---|---|---|

| EaEst2 | Exiguobacterium antarcticum | 5.59 | 0.59 | 7.0 | Up to 50 °C |

| Streptomyces PETase | Streptomyces sp. | Varies | Varies | Varies | Varies |

Applications in Biodegradation

The enzymatic degradation pathways involving BHET highlight its potential role in bioremediation strategies aimed at reducing PET pollution. The ability to convert BHET to MHET and subsequently to terephthalic acid (TPA) and ethylene glycol (EG) offers a promising route for recycling PET waste into valuable raw materials.

特性

IUPAC Name |

bis(2-hydroxyethyl) benzene-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O6/c13-5-7-17-11(15)9-1-2-10(4-3-9)12(16)18-8-6-14/h1-4,13-14H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPKOBORKPHRBPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)OCCO)C(=O)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

24937-73-3, 41479-14-5 | |

| Record name | Bis(2-hydroxyethyl) terephthalate homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24937-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poly(oxy-1,2-ethanediyl), α,α′-(1,4-phenylenedicarbonyl)bis[ω-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41479-14-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3052644 | |

| Record name | bis(Hydroxyethyl) terephthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vapor Pressure |

0.00000011 [mmHg] | |

| Record name | Bis(2-hydroxyethyl) terephthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3970 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

959-26-2 | |

| Record name | Bis(2-hydroxyethyl) terephthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=959-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(2-hydroxyethyl) terephthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000959262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzenedicarboxylic acid, 1,4-bis(2-hydroxyethyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | bis(Hydroxyethyl) terephthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(hydroxyethyl) terephthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.270 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(HYDROXYETHYL) TEREPHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J61IL5R964 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BIS(2-HYDROXYETHYL) TEREPHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5775 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of BHET?

A1: BHET is represented by the molecular formula C12H14O6 and has a molecular weight of 254.24 g/mol.

Q2: How is BHET typically characterized?

A2: BHET's structure is often confirmed using spectroscopic techniques like Fourier Transform Infrared Spectroscopy (FTIR) [, , , , ] and Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C NMR) [, , , , ]. High-Performance Liquid Chromatography (HPLC) is frequently employed to analyze BHET content and purity [, , , , ].

Q3: How does BHET contribute to the properties of polyurethane coatings?

A3: Incorporating BHET into polyurethane coatings can enhance their flame retardancy without significantly compromising mechanical or chemical properties [].

Q4: Can BHET be used to modify existing polymers?

A4: Yes, BHET can be grafted onto existing polymers like polyurethane (PU) []. This grafting process can significantly influence the material's properties, leading to increased cross-link density, improved tensile strength, enhanced shape recovery, and superior low-temperature flexibility.

Q5: What is the primary source of BHET?

A5: BHET is primarily obtained through the depolymerization of polyethylene terephthalate (PET) [, , , , , , ]. This process, often referred to as glycolysis, utilizes ethylene glycol (EG) and a catalyst to break down PET into its monomeric units, one of which is BHET [, , , , , , ].

Q6: What is the significance of BHET in the context of PET recycling?

A6: BHET represents a valuable product in the chemical recycling of PET waste [, , ]. It serves as a crucial intermediate that can be further purified and repolymerized to generate new PET materials [, , ], contributing to a circular economy for plastics.

Q7: How does the presence of oligomers in the glycolysis process affect BHET conversion?

A7: Oligomers present during the glycolysis of PET with a mixture of BHET can influence the overall conversion rate of BHET [].

Q8: Are there alternative methods for synthesizing BHET?

A8: While BHET is primarily derived from PET depolymerization, it can also be synthesized through the transesterification reaction between ethylene glycol and dimethyl terephthalate [, ].

Q9: What factors influence the yield and purity of BHET during purification?

A9: Factors such as crystallization time, temperature, and the amount of distilled water used during the purification process can significantly impact the yield and purity of the BHET obtained [].

Q10: What is the role of catalysts in the glycolysis of PET to produce BHET?

A10: Catalysts play a crucial role in the glycolysis of PET, facilitating the breakdown of the polymer chains into BHET monomers. Various metal oxides, such as zinc acetate [, ], manganese oxide [], and zinc oxide [], have been explored as effective catalysts for this process. These catalysts can be further supported on materials like silica nanoparticles to enhance their catalytic activity [].

Q11: How does the choice of catalyst impact the glycolysis process?

A11: Different catalysts exhibit varying levels of activity and selectivity towards BHET production. For example, metal oxides impregnated on silica nanoparticles have shown superior catalytic performance compared to their microparticle counterparts, possibly due to the higher surface area and increased active sites on the nanoparticles [].

Q12: Can organocatalysts be used for PET depolymerization into BHET?

A12: Yes, recent research explores the use of organocatalysts, such as protic ionic salts, for depolymerizing PET into BHET []. These organocatalysts offer advantages like high thermal stability, recyclability, and the potential for a fully sustainable depolymerization process.

Q13: Can phosphoric acid influence the polycondensation of BHET?

A13: The addition of phosphoric acid to antimony(III) catalysts during BHET polycondensation can significantly impact the reaction kinetics []. While the initial polycondensation rate might decrease, the subsequent reaction is accelerated, leading to higher molecular weight polyethylene terephthalate compared to reactions without phosphoric acid.

Q14: Can BHET be broken down further, and what are the implications for PET recycling?

A14: Yes, BHET can be further degraded into mono(2-hydroxyethyl) terephthalate (MHET) and terephthalic acid (TPA) [, , ]. This degradation pathway is crucial in the context of enzymatic PET recycling, where enzymes like PETase and MHETase work synergistically to depolymerize PET into its constituent monomers [, ].

Q15: How is BHET degradation studied?

A15: Researchers utilize various methods to investigate BHET degradation. Atmospheric non-thermal plasma has been employed to decompose BHET, with the generated gases analyzed using techniques like optical emission spectroscopy and Fourier Transform Infrared Spectroscopy [].

Q16: Are there enzymes that can specifically degrade BHET?

A16: Yes, specific enzymes, like carboxylesterases from microorganisms, have been identified and characterized for their ability to hydrolyze BHET [, ]. Understanding the structure and function of these enzymes can be valuable for enhancing enzymatic PET recycling processes.

Q17: What are the environmental implications of BHET and its degradation?

A17: BHET, being a product of PET depolymerization, plays a role in addressing the environmental concerns associated with plastic waste [, , , ]. Its further degradation into TPA and EG contributes to a more circular economy for PET, reducing reliance on fossil fuels and minimizing plastic waste.

Q18: What are some other applications of BHET besides PET synthesis?

A18: BHET's utility extends beyond PET synthesis. It serves as a valuable monomer in synthesizing various polymers, including water-soluble polyesters used in textile sizing []. Additionally, BHET finds applications in producing resins, coatings, foams, and even tissue scaffolds, highlighting its versatility [, ].

Q19: How can BHET be used to prepare flame-retardant materials?

A19: BHET, derived from recycled PET waste, can be utilized to synthesize phosphorus-containing polyols, which, when reacted with diisocyanates, yield flame-retardant polyurethane coatings []. This approach offers a sustainable way to utilize recycled materials for developing safer and more environmentally friendly products.

Q20: Can BHET be used to create biocompatible materials?

A20: Yes, BHET has shown promise in developing biocompatible materials. It can be incorporated into the synthesis of biodegradable poly(terephthalate-co-phosphate)s, which have potential applications in drug delivery systems and other biomedical fields [].

Q21: What role does computational chemistry play in understanding BHET and its interactions?

A22: Computational chemistry techniques, particularly molecular dynamics simulations, are valuable tools for studying the interactions of BHET with other molecules, such as enzymes involved in its degradation []. These simulations provide insights into the molecular mechanisms of BHET hydrolysis and can guide the development of more efficient enzymatic PET recycling processes.

Q22: Can computational methods be used to predict the properties of BHET-containing polymers?

A23: Yes, computational approaches can be employed to predict the properties of BHET-containing polymers. For instance, artificial neural network models have been successfully used to predict PET conversion and BHET yield during the glycolysis process [], showcasing the potential of computational tools in optimizing chemical recycling processes.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。